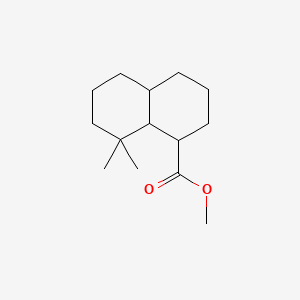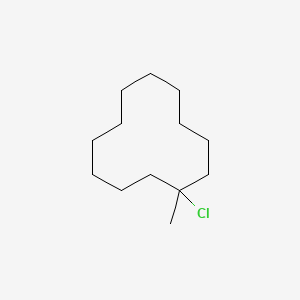
1-Chloro-1-methylcyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-methylcyclododecane is an organic compound with the molecular formula C13H25Cl It is a chlorinated derivative of methylcyclododecane, featuring a twelve-membered ring structure with a chlorine atom and a methyl group attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-1-methylcyclododecane can be synthesized through the chlorination of 1-methylcyclododecane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a radical initiator such as ultraviolet (UV) light or a radical initiator like benzoyl peroxide. The reaction proceeds via a free radical mechanism, where the chlorine radical abstracts a hydrogen atom from the methyl group, forming a methyl radical. This radical then reacts with chlorine gas to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of chlorine gas over 1-methylcyclododecane in a reactor equipped with UV light or a radical initiator. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-methylcyclododecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of 1-methylcyclododecanol.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrochlorination to form 1-methylcyclododecene.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: 1-Methylcyclododecanol.
Elimination: 1-Methylcyclododecene.
Oxidation: 1-Methylcyclododecanoic acid.
Aplicaciones Científicas De Investigación
1-Chloro-1-methylcyclododecane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various cyclododecane derivatives, which are used in the study of ring strain and conformational analysis.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-chloro-1-methylcyclododecane primarily involves its reactivity due to the presence of the chlorine atom. The chlorine atom can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1-Chloro-1-methylcyclododecane can be compared with other chlorinated cycloalkanes such as:
1-Chloro-1-methylcyclohexane: A smaller ring structure with different conformational properties.
1-Chloro-1-methylcyclooctane: An eight-membered ring with different reactivity and stability.
1-Chloro-1-methylcyclodecane: A ten-membered ring with intermediate properties between cyclooctane and cyclododecane.
Uniqueness: this compound is unique due to its twelve-membered ring structure, which imparts distinct conformational and reactivity characteristics compared to smaller ring systems. The larger ring size reduces ring strain, making it more stable and allowing for different types of chemical transformations.
Propiedades
Número CAS |
75458-20-7 |
|---|---|
Fórmula molecular |
C13H25Cl |
Peso molecular |
216.79 g/mol |
Nombre IUPAC |
1-chloro-1-methylcyclododecane |
InChI |
InChI=1S/C13H25Cl/c1-13(14)11-9-7-5-3-2-4-6-8-10-12-13/h2-12H2,1H3 |
Clave InChI |
DSJJQDXJAMVJGI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCCCCCCCC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


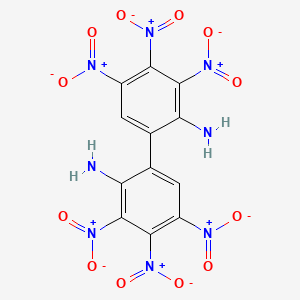

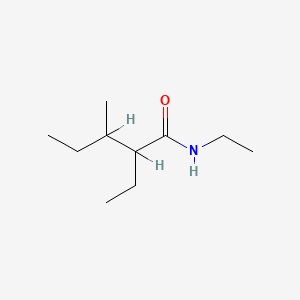


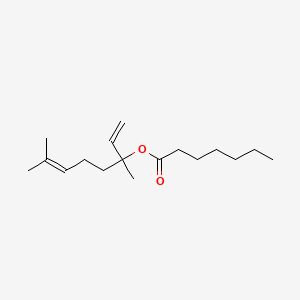
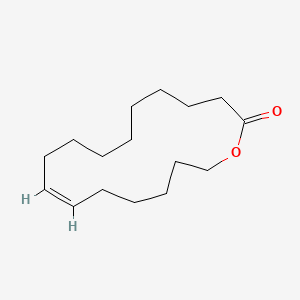
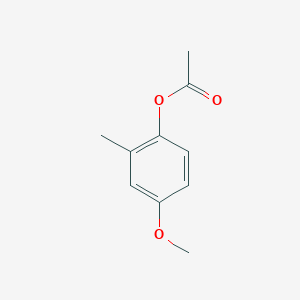
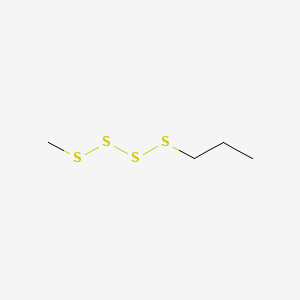
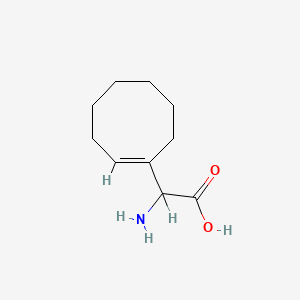

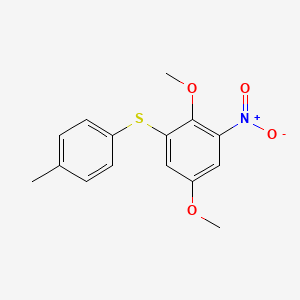
![5-[(2-Hydroxypropoxy)methyl]furan-2-methanol](/img/structure/B12656383.png)
